molecular formula C90H146N30O21 B1611781 Dynorphin (2-17) CAS No. 83608-80-4

Dynorphin (2-17)

Cat. No.: B1611781
CAS No.: 83608-80-4
M. Wt: 1984.3 g/mol
InChI Key: JECIBNXRPCZGQN-VKJHYFBDSA-N
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Description

Dynorphin (2-17) is a peptide fragment derived from the larger dynorphin A peptide, which is part of the endogenous opioid peptide family. These peptides are produced from the precursor protein prodynorphin and play a crucial role in modulating pain, stress, and emotional responses through their interaction with the kappa-opioid receptor . Dynorphin (2-17) specifically refers to the amino acid sequence spanning from the second to the seventeenth residue of dynorphin A.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dynorphin (2-17) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as carbodiimides or uronium salts. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods

Industrial production of dynorphin (2-17) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized peptide .

Chemical Reactions Analysis

Types of Reactions

Dynorphin (2-17) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .

Scientific Research Applications

Mechanism of Action

Dynorphin (2-17) exerts its effects primarily through binding to the kappa-opioid receptor, a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways that modulate neurotransmitter release and neuronal excitability. This interaction leads to the modulation of pain perception, stress responses, and emotional states . Additionally, dynorphin (2-17) can interact with other receptors, such as the N-methyl-D-aspartic acid (NMDA) receptor, contributing to its diverse physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dynorphin (2-17) is unique due to its specific amino acid sequence, which confers distinct binding properties and physiological effects compared to other dynorphin peptides. Its selective interaction with the kappa-opioid receptor and potential for modulating NMDA receptor activity make it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C90H146N30O21/c1-7-50(6)73(119-77(130)58(28-18-36-103-89(98)99)108-74(127)57(27-17-35-102-88(96)97)110-79(132)62(40-49(4)5)115-80(133)63(41-51-21-9-8-10-22-51)107-71(124)47-106-70(123)45-93)85(138)112-59(29-19-37-104-90(100)101)86(139)120-38-20-30-67(120)84(137)111-56(26-14-16-34-92)76(129)114-61(39-48(2)3)78(131)109-55(25-13-15-33-91)75(128)116-64(42-52-46-105-54-24-12-11-23-53(52)54)81(134)118-66(44-72(125)126)83(136)117-65(43-69(95)122)82(135)113-60(87(140)141)31-32-68(94)121/h8-12,21-24,46,48-50,55-67,73,105H,7,13-20,25-45,47,91-93H2,1-6H3,(H2,94,121)(H2,95,122)(H,106,123)(H,107,124)(H,108,127)(H,109,131)(H,110,132)(H,111,137)(H,112,138)(H,113,135)(H,114,129)(H,115,133)(H,116,128)(H,117,136)(H,118,134)(H,119,130)(H,125,126)(H,140,141)(H4,96,97,102)(H4,98,99,103)(H4,100,101,104)/t50-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,73-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECIBNXRPCZGQN-VKJHYFBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H146N30O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90232454
Record name Dynorphin (2-17)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1984.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83608-80-4
Record name Dynorphin (2-17)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083608804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dynorphin (2-17)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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